2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C22H27ClN4O3 and a molecular weight of 430.938 g/mol . This compound is known for its unique structural features, which include a piperazine ring, a chlorobenzyl group, and a methoxyphenyl moiety. It is often used in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with acetohydrazide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvent choice) and purification techniques (crystallization, chromatography), are applicable.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary research suggests it may have therapeutic potential, although more studies are needed.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chlorobenzyl)-1-piperazinyl)-N’-(4-fluorobenzylidene)acetohydrazide
- 2-(4-(2-chlorobenzyl)-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide
- 2-(4-(2-chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide
Uniqueness
What sets 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .
Properties
CAS No. |
315198-43-7 |
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Molecular Formula |
C21H25ClN4O3 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25ClN4O3/c1-29-20-12-16(6-7-19(20)27)13-23-24-21(28)15-26-10-8-25(9-11-26)14-17-4-2-3-5-18(17)22/h2-7,12-13,27H,8-11,14-15H2,1H3,(H,24,28)/b23-13+ |
InChI Key |
FARYFJLQNQDSJE-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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